Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate is a complex organic compound with the molecular formula C15H28N2O6S. This compound is notable for its unique structure, which includes an azetidine ring, a sulfonyl group, and multiple tert-butyl groups. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and tert-butyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)azetidine-1-carboxylate
- Tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate is unique due to its combination of an azetidine ring and a sulfonyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C14H25NO6S |
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Molecular Weight |
335.42 g/mol |
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylazetidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO6S/c1-13(2,3)20-11(16)9-22(18,19)10-7-15(8-10)12(17)21-14(4,5)6/h10H,7-9H2,1-6H3 |
InChI Key |
VTVIFCYOXLYPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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